GABA-T Inhibition vs. Vigabatrin
In a direct head-to-head study in mice, 4-aminohex-5-ynoic acid (γ-acetylenic GABA) and vigabatrin (γ-vinyl GABA) were compared for their ability to elevate brain GABA levels and protect against audiogenic seizures. The data show near-identical potency and efficacy for the primary target, confirming 4-aminohex-5-ynoic acid is an equipotent GABA-T inhibitor in this model [1].
| Evidence Dimension | Brain GABA increase required for 50% seizure intensity reduction |
|---|---|
| Target Compound Data | 265% of control brain GABA concentration |
| Comparator Or Baseline | Vigabatrin (γ-vinyl GABA): 264% of control brain GABA concentration |
| Quantified Difference | 0.38% difference (essentially identical) |
| Conditions | In vivo; DBA/2 mice; audiogenic seizure model |
Why This Matters
This data validates that 4-aminohex-5-ynoic acid hydrochloride achieves the same primary pharmacodynamic endpoint as the clinically approved drug vigabatrin, making it a valid research tool for GABA-T inhibition studies, but with distinct off-target effects (see next evidence).
- [1] Schechter PJ, Tranier Y, Jung MJ, Sjoerdsma A. Audiogenic seizure protection by elevated brain GABA concentration in mice: effects of gamma-acetylenic gaba and gamma-vinyl GABA, two irreversible GABA-T inhibitors. Eur J Pharmacol. 1977 Oct 15;45(4):319-28. doi: 10.1016/0014-2999(77)90270-9. PMID: 923642. View Source
